![molecular formula C18H22N8O B3402882 N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide CAS No. 1070861-77-6](/img/structure/B3402882.png)
N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Overview
Description
“N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide” is a compound that contains a 1,2,3-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of nitrogen-containing heterocyclic compounds that have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . It has several characteristic peaks in its FTIR spectrum, including peaks at 3361 cm^-1 (N–H stretch), 3109 cm^-1 (C–H stretch, triazole ring), 2951 cm^-1 (C–H stretch, aliphatic), and 1643 cm^-1 (C=O symmetrical stretch, amide) . The compound’s 1H NMR and 13C NMR spectra provide further information about its structure .Scientific Research Applications
Pharmacological Potentials
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antifungal Applications
Triazole nucleus is present in many antifungal drugs like fluconazole, voriconazole .
Antidepressant Applications
Triazole nucleus is also present in antidepressant drugs like trazodone, nefazodone .
Antihypertensive Applications
Triazole-containing drugs like trapidil are used as antihypertensives .
Antiepileptic Applications
Rufinamide, an antiepileptic drug, contains a 1,2,3-triazole core .
Applications in Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Applications in Organic Synthesis
1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment .
Applications in Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry due to their hydrogen bonding ability .
Future Directions
The future research directions for this compound could involve further exploration of its synthesis methods, detailed structural analysis, investigation of its chemical reactions, elucidation of its mechanism of action, comprehensive physical and chemical properties analysis, and thorough safety and hazard assessment. The compound’s potential applications in various fields such as drug discovery, organic synthesis, and materials science could also be explored .
properties
IUPAC Name |
N-benzyl-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-24-17-16(22-23-24)18(21-13-20-17)26-9-7-25(8-10-26)12-15(27)19-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABZLPUJXAEKDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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